Boc-3,4-dichloro-D-phenylalanine
Overview
Description
Boc-3,4-dichloro-D-phenylalanine, also known as (2R)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a derivative of D-phenylalanine. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is commonly used in peptide synthesis and has applications in medicinal chemistry, particularly in the development of dipeptidyl peptidase IV inhibitors and antidiabetic agents.
Mechanism of Action
Target of Action
Boc-3,4-dichloro-D-phenylalanine is primarily used to prepare fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides . These compounds are known to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism . It is also used in the synthesis of a potent and orally active dual neurokinin NK1/NK2 receptor antagonist .
Mode of Action
The compound interacts with its targets (DPP-IV and neurokinin NK1/NK2 receptors) by binding to their active sites, thereby inhibiting their function
Biochemical Pathways
The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance the secretion of insulin, thereby regulating blood glucose levels .
Result of Action
The inhibition of DPP-IV by this compound can lead to improved glycemic control, making it a potential therapeutic agent for diabetes . Its action on neurokinin NK1/NK2 receptors could have implications in the treatment of conditions related to neuronal signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of tert-butyl chloroformate (Boc2O) for the protection step and chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) for the chlorination step.
Industrial Production Methods
Industrial production of Boc-3,4-dichloro-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Boc-3,4-dichloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in anhydrous conditions
Major Products Formed
Substitution Reactions: Various substituted phenylalanine derivatives.
Deprotection Reactions: 3,4-dichloro-D-phenylalanine.
Coupling Reactions: Peptides and peptide derivatives
Scientific Research Applications
Boc-3,4-dichloro-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and peptide-based inhibitors.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a dipeptidyl peptidase IV inhibitor, which is relevant in the treatment of diabetes.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Comparison with Similar Compounds
Similar Compounds
Boc-3,4-dichloro-L-phenylalanine: The L-enantiomer of the compound.
Boc-3,4-difluoro-D-phenylalanine: A similar compound with fluorine atoms instead of chlorine.
Boc-3,4-dibromo-D-phenylalanine: A similar compound with bromine atoms instead of chlorine
Uniqueness
Boc-3,4-dichloro-D-phenylalanine is unique due to its specific stereochemistry (D-enantiomer) and the presence of chlorine atoms, which can influence its reactivity and interactions in biological systems. This makes it particularly useful in the development of specific enzyme inhibitors and therapeutic agents.
Properties
IUPAC Name |
(2R)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZIQCCPEDCGGN-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-13-1 | |
Record name | 3,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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